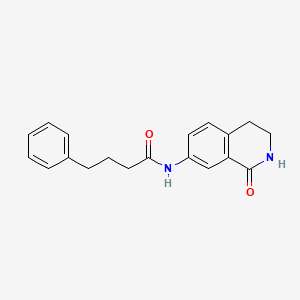

N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-phenylbutanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)-4-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c22-18(8-4-7-14-5-2-1-3-6-14)21-16-10-9-15-11-12-20-19(23)17(15)13-16/h1-3,5-6,9-10,13H,4,7-8,11-12H2,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSOABSORLCBKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=CC(=C2)NC(=O)CCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-phenylbutanamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of tetrahydroisoquinoline derivatives , which are known for their diverse biological activities. The structure features an isoquinoline core with a phenylbutanamide side chain, contributing to its pharmacological potential.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Modulation of G Protein-Coupled Receptors (GPCRs) : Research indicates that related compounds can act as modulators of the N-formyl peptide receptor-like 1 (FPRL-1) receptor, which plays a crucial role in inflammatory responses and leukocyte trafficking .

- Potential Antagonistic Activity : Compounds within this structural class may exhibit antagonistic effects on NMDA receptors, influencing neurotransmitter dynamics and potentially offering neuroprotective effects .

Antimicrobial Properties

Studies have demonstrated that tetrahydroisoquinoline derivatives possess significant antimicrobial activities. The sulfonamide group in related compounds suggests potential antibacterial properties.

Anti-inflammatory Effects

Compounds similar to this compound have shown promise in reducing inflammation by modulating immune responses through GPCR pathways. This could be beneficial in treating conditions characterized by chronic inflammation .

Neuroprotective Effects

Research indicates that tetrahydroisoquinoline derivatives may provide neuroprotection by antagonizing NMDA receptors. This action can help mitigate excitotoxicity associated with neurodegenerative diseases .

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds:

Q & A

Q. Table 1: Key Analytical Parameters

| Technique | Purpose | Critical Parameters |

|---|---|---|

| H NMR | Confirm H environments | δ 7.2–7.4 (aromatic protons) |

| HRMS | Molecular weight validation | Accuracy < 3 ppm error |

| X-ray Crystallography | Absolute configuration | R-factor < 0.05 |

Basic: How can researchers assess the compound’s initial biological activity?

Methodological Answer:

- Enzyme Inhibition Assays : Test against kinases (e.g., CDK2) using fluorescence-based assays (IC₅₀ determination) .

- Binding Affinity Studies : Surface plasmon resonance (SPR) to measure dissociation constants () for target proteins .

- Cellular Assays : MTT viability assays in cancer cell lines (e.g., HepG2) to evaluate cytotoxicity (EC₅₀) .

Advanced: What experimental strategies resolve contradictions in reported biological activity data?

Methodological Answer:

Contradictions (e.g., varying IC₅₀ values) may arise from assay conditions or impurity interference. Mitigation strategies include:

- Orthogonal Assays : Cross-validate using SPR and isothermal titration calorimetry (ITC) for binding affinity .

- Purity Reassessment : Quantify synthetic impurities via LC-MS and repeat assays with ≥99% pure compound .

- Control Experiments : Include known inhibitors (e.g., staurosporine for kinases) to benchmark activity .

Advanced: How can crystallographic data improve mechanistic understanding of target interactions?

Methodological Answer:

- Co-crystallization : Soak the compound with target proteins (e.g., kinases) and solve structures using SHELXL .

- Electron Density Maps : Identify hydrogen bonds between the tetrahydroisoquinoline core and catalytic residues (e.g., Asp86 in CDK2) .

- Thermal Shift Assays : Validate binding by monitoring protein melting temperature () shifts .

Advanced: What computational approaches predict pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction : Use QikProp or SwissADME to estimate logP (optimal range: 2–4), BBB permeability, and metabolic stability .

- MD Simulations : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Core Modifications : Introduce substituents (e.g., halogens at position 4-phenyl) to test electronic effects on activity .

- Scaffold Hopping : Replace the tetrahydroisoquinoline moiety with related bicyclic systems (e.g., tetrahydroquinoline) .

- Bioisosteric Replacement : Substitute the phenylbutanamide group with sulfonamides to assess solubility impacts .

Advanced: What methodologies address low synthetic yields in scale-up?

Methodological Answer:

- Continuous Flow Reactors : Improve reaction homogeneity and reduce side-product formation .

- DoE Optimization : Apply design of experiments (DoE) to optimize temperature, solvent ratios, and catalyst loading .

- In-line Analytics : Use FTIR or Raman spectroscopy for real-time reaction monitoring .

Advanced: How to validate off-target effects in biological studies?

Methodological Answer:

- Kinase Profiling Panels : Test against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) .

- Proteome-wide Screening : Employ affinity-based proteomics (e.g., CETSA) to identify unintended targets .

Advanced: What strategies improve aqueous solubility for in vivo studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.